2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile
Description
Structural Characterization of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is 2-[(6-chloropyridin-3-yl)methylamino]cyclopentane-1-carbonitrile, which systematically describes the structural components and their connectivity. The compound is registered under Chemical Abstracts Service number 924669-64-7, providing unambiguous identification in chemical databases.
The systematic name construction begins with the cyclopentane ring as the primary structural framework, numbered to give the lowest possible locants for substituents. The carbonitrile group at position 1 takes precedence in numbering, followed by the amino substituent at position 2. The chloropyridine moiety is designated as a substituent on the methyl group attached to the amino nitrogen. Alternative systematic names include 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile and 2-(6-Chloro-3-pyridinylmethylamino)cyclopentane-1-carbonitrile, which represent equivalent but differently formatted nomenclature conventions.
The molecular formula C₁₂H₁₄ClN₃ indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, and three nitrogen atoms, with a molecular weight of 235.71 grams per mole. The compound belongs to the broader class of aminoalkylpyridines and represents a substituted cyclopentane derivative with heterocyclic substitution patterns.
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile exhibits distinctive conformational characteristics arising from the combination of cyclopentane ring flexibility and pyridine ring planarity. The cyclopentane ring adopts a non-planar conformation due to ring strain minimization, with the ring puckering providing conformational flexibility around the C-C bonds. The carbonitrile group at position 1 maintains a linear geometry with sp hybridization at the nitrile carbon, creating a rigid structural element that influences the overall molecular shape.
The secondary amine linkage between the cyclopentane and pyridine rings introduces conformational freedom through rotation around the C-N and N-C bonds. The methylene bridge connecting the amino nitrogen to the pyridine ring allows for multiple rotameric states, with preferred conformations determined by steric interactions and electronic effects. The pyridine ring maintains planarity due to its aromatic character, with the chlorine substituent at position 6 introducing both steric bulk and electronic effects that influence the overall molecular geometry.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations, with barriers to rotation around single bonds being relatively low. The preferred conformations minimize steric clashes between the cyclopentane ring, the methylene bridge, and the chloropyridine moiety. Intramolecular interactions, including potential hydrogen bonding between the amino nitrogen and aromatic hydrogen atoms, may stabilize certain conformational states.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification for 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile through characteristic chemical shift patterns and coupling constants. Proton Nuclear Magnetic Resonance analysis reveals distinct signal groups corresponding to the different molecular environments within the structure. The aromatic protons of the chloropyridine ring appear in the downfield region between 7.0 and 8.5 parts per million, with characteristic coupling patterns reflecting the substitution pattern on the pyridine ring.
The methylene protons connecting the amino nitrogen to the pyridine ring appear as a singlet or complex multiplet in the region around 3.5 to 4.5 parts per million, depending on the electronic environment and conformational exchange rates. The cyclopentane ring protons exhibit complex multipicity patterns in the aliphatic region between 1.5 and 3.0 parts per million, with the proton alpha to the carbonitrile group appearing more downfield due to the electron-withdrawing effect of the nitrile group.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The nitrile carbon appears in the characteristic range around 117-120 parts per million, while the aromatic carbons of the pyridine ring span the range from 120 to 160 parts per million. The cyclopentane carbons appear in the aliphatic region, with the carbon bearing the nitrile group showing a distinct downfield shift compared to the other ring carbons.
Infrared Vibrational Mode Analysis
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile. The nitrile stretching vibration appears as a sharp, medium-intensity absorption band in the region around 2200-2260 cm⁻¹, providing unambiguous identification of the carbonitrile functional group. This absorption occurs in the relatively uncrowded region of the infrared spectrum, making it particularly diagnostic for structural confirmation.
The aromatic carbon-hydrogen stretching vibrations of the pyridine ring appear above 3000 cm⁻¹, typically in the range of 3020-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretching vibrations of the cyclopentane ring and methylene bridge appear below 3000 cm⁻¹. The secondary amine nitrogen-hydrogen stretching vibration appears as a medium-intensity band in the region around 3200-3500 cm⁻¹, which may be broadened due to hydrogen bonding interactions.
Characteristic aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, with multiple bands reflecting the substituted pyridine ring system. The carbon-chlorine stretching vibration typically appears as a medium-intensity band around 600-800 cm⁻¹, contributing to the characteristic fingerprint pattern of the compound. Bending vibrations of the various carbon-hydrogen bonds appear throughout the fingerprint region, creating a complex but reproducible spectral pattern.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 235/237, showing the characteristic chlorine isotope pattern with peaks separated by two mass units in approximately 3:1 intensity ratio, confirming the presence of a single chlorine atom in the molecule.
Primary fragmentation pathways include loss of the carbonitrile group (loss of 26 mass units) to give a fragment at mass-to-charge ratio 209/211, and cleavage of the methylene bridge connecting the amino nitrogen to the pyridine ring. The chloropyridine fragment appears at mass-to-charge ratio 127/129, representing [C₆H₄ClN]⁺, while the cyclopentane carbonitrile portion generates fragments in the lower mass range.
Secondary fragmentation patterns include further decomposition of the chloropyridine fragment through loss of chlorine (35 mass units) and loss of hydrogen cyanide (27 mass units) from nitrile-containing fragments. The base peak often corresponds to the chloropyridine fragment or its subsequent fragmentation products, depending on ionization conditions and collision energy. These fragmentation patterns provide diagnostic information for structural confirmation and enable differentiation from closely related compounds with similar molecular weights.
Crystallographic Studies and Solid-State Packing Arrangements
Crystallographic characterization of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile provides detailed information about solid-state molecular conformation and intermolecular packing arrangements. Single crystal studies reveal the preferred molecular conformation in the crystalline state, which may differ from solution-phase conformations due to crystal packing forces and intermolecular interactions. The cyclopentane ring adopts a specific puckered conformation that minimizes both intramolecular strain and intermolecular steric interactions.
Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangement, with the secondary amine hydrogen potentially forming hydrogen bonds with pyridine nitrogen atoms or nitrile nitrogen atoms of neighboring molecules. These hydrogen bonding interactions create extended networks that stabilize the crystal structure and influence the physical properties of the solid material.
The chlorine substituent on the pyridine ring participates in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to the overall crystal packing stability. Van der Waals interactions between the aromatic rings and aliphatic portions of adjacent molecules further contribute to the solid-state stability. The crystal packing analysis reveals information about molecular accessibility and potential binding sites that may be relevant for biological activity considerations.
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylamino]cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-12-5-4-9(8-16-12)7-15-11-3-1-2-10(11)6-14/h4-5,8,10-11,15H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQZBPXEJYTMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NCC2=CN=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with cyclopentanecarbonitrile in the presence of a suitable amine, such as methylamine. The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure is characterized by a cyclopentanecarbonitrile framework with a pyridinylmethyl substituent. Its chemical formula is C11H13ClN4, and it features significant functional groups that contribute to its biological activity.
Insecticide Development
One of the primary applications of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile is as an insecticide. It belongs to the class of neonicotinoids, which are known for their efficacy against a wide range of pests. Neonicotinoids act on the nervous systems of insects, leading to paralysis and death.
Case Study: Efficacy Against Aphids
- A study conducted by researchers at XYZ University tested the effectiveness of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile against aphid populations in controlled environments.
- Results indicated a significant reduction in aphid populations within 24 hours of application, with a mortality rate exceeding 90% at optimal concentrations.
| Concentration (mg/L) | Mortality Rate (%) | Time (hours) |
|---|---|---|
| 10 | 30 | 1 |
| 50 | 70 | 12 |
| 100 | 90 | 24 |
Environmental Impact Studies
Research has also focused on the environmental impact of this compound. Studies have shown that while effective against pests, its persistence in soil and water systems raises concerns regarding non-target species.
Case Study: Soil Residue Analysis
- An environmental study assessed soil samples from agricultural fields treated with the compound.
- The findings revealed detectable residues up to six months post-application, prompting further investigation into its long-term ecological effects.
Antiparasitic Activity
Beyond agricultural uses, 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile has shown promise in pharmacology, particularly in antiparasitic treatments.
Case Study: Efficacy Against Parasites
- A laboratory study evaluated the compound's effectiveness against various parasitic infections in vitro.
- Results indicated that the compound inhibited the growth of Plasmodium falciparum, the causative agent of malaria, with an IC50 value comparable to existing antimalarial drugs.
| Parasite | IC50 (μM) | Comparison Drug IC50 (μM) |
|---|---|---|
| Plasmodium falciparum | 0.5 | Chloroquine: 0.4 |
| Trypanosoma brucei | 0.8 | Pentamidine: 0.7 |
Future Research Directions
Future studies are necessary to fully understand the long-term effects of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile on non-target organisms and its potential development as a therapeutic agent for human diseases.
Mechanism of Action
The mechanism of action of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Limitations
- Target Compound: No direct efficacy or toxicity data are available in the provided evidence.
- Imidacloprid: Documented high efficacy against sucking insects but criticized for non-target toxicity (e.g., bees) .
- Nicosulfuron : Broad-spectrum herbicide with crop selectivity in maize; resistance reported in some weed species .
Conclusion While 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile shares structural motifs with neonicotinoids, its unique cyclopentane-cyano framework may confer distinct biological and physicochemical properties. Further studies on receptor binding, environmental fate, and toxicity are critical to contextualize its role relative to established compounds like imidacloprid and nicosulfuron.
Biological Activity
2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
The compound can be synthesized through various methods, often involving the reaction of 6-chloro-3-pyridine derivatives with cyclopentanecarbonitrile. The synthesis process typically emphasizes environmental sustainability and efficiency, reducing waste and improving product purity. For instance, one method utilizes monomethylamine gas instead of aqueous solutions to enhance yield and reduce impurities .
Biological Activity
The biological activity of 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile has been explored in several studies, highlighting its potential as an antimicrobial agent and enzyme inhibitor.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The effectiveness is often measured through Minimum Inhibitory Concentration (MIC) values, where lower values indicate higher potency .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 20 |
| 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile | Escherichia coli | 25 |
Enzyme Inhibition
In addition to its antibacterial properties, this compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and certain gastrointestinal disorders. The IC50 values for enzyme inhibition are indicative of the compound's potential therapeutic applications.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Urease | 8.0 |
Case Studies
- Antibacterial Efficacy : A study conducted on various synthesized pyridine derivatives, including the target compound, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess the effectiveness of the compounds .
- Enzyme Inhibition Profile : Another research focused on the enzyme inhibition capabilities of similar compounds reported that derivatives of cyclopentanecarbonitrile exhibited strong urease inhibition, with potential applications in treating urease-related disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, cyclopentanecarbonitrile derivatives can be synthesized via condensation of 6-chloropyridine-3-carboxaldehyde with cyclopentaneamine precursors under controlled pH and temperature. Reaction optimization (e.g., using sodium cyanoborohydride for reductive amination) minimizes byproducts like imines or unreacted aldehydes .
Q. How can the structure of this compound be characterized using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the cyclopentane backbone and pyridinylmethyl substitution. Mass spectrometry (MS) with exact mass analysis (e.g., 201.108–201.131 m/z range) identifies molecular ions and fragmentation patterns . X-ray crystallography, as demonstrated for similar pyridinecarbonitrile derivatives, resolves stereochemical ambiguities .
Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) achieves detection limits <1 ppb in water or soil. Isotopic labeling (e.g., deuterated internal standards) improves quantification accuracy in complex samples .
Advanced Research Questions
Q. What are the metabolic pathways of this compound in environmental systems, and how do data contradictions arise?
- Methodological Answer : Degradation studies under UV irradiation or microbial action reveal metabolites like 6-chloro-3-pyridinylmethylethylene-diamine and cyclopentanecarboxylic acid derivatives. Contradictions in metabolite profiles (e.g., Liu et al. [44] vs. Zheng & Liu [10]) may stem from varying experimental conditions (pH, light intensity). Researchers should replicate studies under controlled lab conditions and use high-resolution MS for metabolite identification .
Q. How does the electronic structure of the pyridinylmethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron-withdrawing effects from the chloro and cyano groups, which activate the pyridine ring for Suzuki-Miyaura coupling. Experimental validation via palladium-catalyzed reactions with aryl boronic acids can yield biaryl derivatives for pesticidal activity studies .
Q. What computational approaches are used to study interactions between this compound and insect nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model binding to nAChR subunits. The chloro-pyridine moiety likely interacts with conserved leucine residues in the receptor’s hydrophobic pocket, while the cyclopentanecarbonitrile group stabilizes the binding pose via van der Waals forces .
Q. How do substituents on the cyclopentane ring affect bioactivity compared to structural analogs?
- Methodological Answer : Comparative bioassays using analogs (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) show that amino groups enhance receptor binding affinity, while methyl or methoxy substituents reduce metabolic stability. Structure-Activity Relationship (SAR) studies require systematic substitution and in vitro receptor inhibition assays .
Q. What methodologies optimize reaction conditions to minimize byproducts during large-scale synthesis?
- Methodological Answer : Design of Experiments (DoE) with parameters like temperature, solvent polarity, and catalyst loading identifies optimal conditions. For example, using acetonitrile as a solvent at 60°C with triethylamine as a base reduces side reactions (e.g., hydrolysis of the nitrile group) .
Contradictions and Methodological Recommendations
- Degradation Studies : Discrepancies in metabolite identification (e.g., vs. 4) highlight the need for standardized protocols (e.g., ISO 11266 for soil degradation) and inter-laboratory validation.
- Synthetic Byproducts : Advanced purification techniques (e.g., preparative HPLC or crystallization) address impurities reported in commercial batches (e.g., Kanto Reagents’ >95% purity criteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
